A-71497 is classified under the category of fluoroquinolone antibiotics. It is derived from tosufloxacin, which is known for its broad-spectrum antibacterial properties. The compound's chemical structure features a naphthyridine core, which is characteristic of many fluoroquinolones, and it is specifically noted for its 3-formyl derivative form .
The synthesis of A-71497 typically involves multi-step organic reactions. The initial steps focus on constructing the naphthyridine core, followed by the introduction of various functional groups through reactions such as halogenation, amination, and formylation. Key parameters in this synthesis include:
In industrial settings, A-71497 may be produced using batch or continuous flow processes, with automated reactors ensuring consistent quality and scalability through advanced purification techniques like crystallization and chromatography .
The molecular formula of A-71497 is , with a molecular weight of approximately 424.81 g/mol . The structure includes:
The specific arrangement of these groups allows A-71497 to engage in hydrogen bonding and other interactions critical for its mechanism of action .
A-71497 can undergo several chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions—such as pH, temperature, and solvent—are crucial for achieving desired products from these reactions .
The mechanism of action of A-71497 involves its interaction with bacterial DNA gyrase (topoisomerase), an enzyme critical for DNA replication. By inhibiting this enzyme, A-71497 disrupts bacterial DNA synthesis, leading to cell death. The compound's functional groups facilitate binding to the active site of the enzyme, enhancing its antibacterial efficacy against a range of pathogens including both aerobic and anaerobic bacteria .
A-71497 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in clinical settings.
A-71497's primary application lies in its role as an antibacterial agent. Its ability to produce high plasma levels of tosufloxacin upon administration makes it a valuable candidate in treating infections caused by resistant bacterial strains. Research has shown that it effectively targets various pathogens, including Chlamydia trachomatis and other respiratory pathogens derived from cystic fibrosis sputum .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: